Scientific Field: Polymer Science
Summary of the Application: Palamoll 646 is a high viscosity polymeric plasticizer used in PVC . It provides good resistance to oils and aliphatic hydrocarbons . It has only a slight tendency to migrate into plastics .
Methods of Application/Experimental Procedures: The product is mixed with PVC in the manufacturing process . It’s important to verify the suitability of the product when it is mixed with monomeric plasticizers, as a miscibility gap is observed .
Results/Outcomes: The use of Palamoll 646 in PVC results in plasticized PVC articles with good resistance to oils and aliphatic hydrocarbons .
Scientific Field: Paint Technology
Summary of the Application: Palamoll 646 is used as a plasticizer in paints . It enhances the flexibility and durability of the paint .
Methods of Application/Experimental Procedures: The product is mixed with paint during the manufacturing process . As with PVC, it’s important to verify the suitability of the product when it is mixed with other components .
Results/Outcomes: The use of Palamoll 646 in paints results in paints with enhanced flexibility and durability .
Scientific Field: Food Science
Summary of the Application: Palamoll 646 is approved for use in plasticized PVC articles for food contact applications .
Methods of Application/Experimental Procedures: The product is used in the manufacturing of plasticized PVC articles that come into contact with food .
Results/Outcomes: The use of Palamoll 646 in food contact applications results in plasticized PVC articles that are safe for food contact .
Scientific Field: Material Science
Summary of the Application: Palamoll 646 is used in the manufacturing of protective clothing such as aprons, gloves, and boots . It provides resistance to animal, mineral, and vegetable fats and oils .
Methods of Application/Experimental Procedures: The product is incorporated into the material during the manufacturing process of the protective clothing .
Results/Outcomes: The use of Palamoll 646 in protective clothing results in articles that are highly resistant to animal, mineral, and vegetable fats and oils .
Scientific Field: Construction Engineering
Summary of the Application: Palamoll 646 is used in roofing systems where bitumen, water, and sunlight resistance is important .
Methods of Application/Experimental Procedures: The product is incorporated into the roofing material during the manufacturing process .
Results/Outcomes: The use of Palamoll 646 in roofing systems results in roofs with enhanced resistance to bitumen, water, and sunlight .
Scientific Field: Civil Engineering
Summary of the Application: Palamoll 646 is used in expansion joint tapes where bitumen, water, and sunlight resistance is important .
Methods of Application/Experimental Procedures: The product is incorporated into the expansion joint tapes during the manufacturing process .
Results/Outcomes: The use of Palamoll 646 in expansion joint tapes results in tapes with enhanced resistance to bitumen, water, and sunlight .
BASF Palamoll 646 is a plasticizer primarily used in the production of flexible polyvinyl chloride (PVC) and other polymeric materials. It is characterized as a slightly yellowish, practically anhydrous liquid with a mild ester odor. The chemical formula for Palamoll 646 corresponds to the CAS Number 150923-12-9. This compound is soluble in various organic solvents, including esters, ketones, ethers, aromatic hydrocarbons, and chlorinated hydrocarbons, while being practically insoluble in water .
As a plasticizer, PALAMOLL 646 functions by interrupting the intermolecular forces between PVC chains. The long, flexible structure of the plasticizer molecule inserts itself between the PVC chains, reducing the attractive forces and allowing for easier movement of the chains relative to each other. This translates to increased flexibility and workability of the PVC material [].
Palamoll 646 is synthesized through the esterification of specific alcohols with corresponding acids. The synthesis process involves controlling reaction conditions such as temperature and pressure to optimize yield and purity. The resulting product is then purified to remove any unreacted materials or byproducts. The precise details of the synthesis may vary depending on the desired specifications and applications .
Palamoll 646 is widely utilized across various industries due to its plasticizing properties. Key applications include:
Its versatility makes it suitable for use in consumer goods, automotive components, and construction materials .
Studies on Palamoll 646 have shown that it interacts with various biomolecules, influencing their behavior in biochemical systems. For example, it can modulate enzyme activity or alter protein conformation, which may have implications for its safety profile and efficacy in applications such as drug delivery or food packaging .
Palamoll 646 can be compared with several other plasticizers that share similar properties but differ in chemical structure or application scope. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Di(2-ethylhexyl) phthalate | C22H38O4 | Widely used but has higher toxicity concerns. |
| Butyl benzyl phthalate | C19H20O4 | Effective plasticizer but restricted in some applications due to health concerns. |
| Dioctyl terephthalate | C24H38O4 | Offers good thermal stability but less solubility compared to Palamoll 646. |
Uniqueness of Palamoll 646: Unlike many traditional plasticizers that may pose health risks, Palamoll 646 is noted for its lower toxicity profile and suitability for sensitive applications such as food contact materials. Its solubility characteristics also make it versatile for various polymer systems without compromising safety standards .
BASF PALAMOLL 646 is a polymeric plasticizer derived from adipic acid and butanediol, with the Chemical Abstracts Service number 150923-12-9 [1]. The compound is chemically identified as hexanedioic acid polymer with 1,3-butanediol and 1,4-butanediol, acetate [3] [7]. This classification places it within the category of polyester-based polymeric plasticizers, which are distinguished from monomeric plasticizers by their higher molecular weight and reduced migration characteristics [1] [2].
The molecular structure consists of a polymer backbone formed through the condensation reaction between hexanedioic acid (adipic acid) and two isomeric forms of butanediol: 1,3-butanediol and 1,4-butanediol [3] [4]. The polymer chains are terminated with acetate groups, contributing to the overall molecular architecture [4] [7]. This polymeric structure results in a complex three-dimensional network that exhibits different performance characteristics compared to traditional monomeric plasticizers [1] [2].
According to available chemical databases, the molecular formula has been reported as C16H34O10 with a molecular weight of 386.44 g/mol, though this represents a simplified structural unit rather than the complete polymeric structure [3] [5]. The EINECS compliance status indicates that all raw materials used in the synthesis are listed in the European Inventory of Existing Commercial Chemical Substances [1].
| Structural Parameter | Value | Source |
|---|---|---|
| Chemical Abstract Service Number | 150923-12-9 | [1] |
| Chemical Name | Hexanedioic acid, polymer with 1,3-butanediol and 1,4-butanediol, acetate | [3] [7] |
| Basic Structural Unit Formula | C16H34O10 | [3] [5] |
| Molecular Weight (structural unit) | 386.44 g/mol | [3] [5] |
| Polymer Type | Aliphatic polyester | [1] [2] |
PALAMOLL 646 exhibits distinctive physical characteristics that are consistent with its polymeric nature and chemical composition [1]. The compound appears as a slightly yellowish, practically anhydrous liquid with a mild ester odor [1] [2]. The viscous nature of the material is attributable to its high molecular weight polymeric structure, which distinguishes it from lower viscosity monomeric plasticizers [1].
The dynamic viscosity at 20°C ranges from 10,000 to 13,000 mPa·s, demonstrating the high viscosity characteristic of polymeric plasticizers [1] [6]. Temperature-dependent viscosity measurements reveal significant viscosity reduction with increasing temperature, following typical polymer behavior patterns [1]. At 5°C, the dynamic viscosity reaches 49,000 mPa·s, while at 50°C it decreases to 1,600 mPa·s [1].
The density at 20°C is specified between 1.125 and 1.140 g/cm³, indicating a relatively high density compared to many organic plasticizers [1] [6]. The refractive index ranges from 1.469 to 1.471 at 20°C, providing optical characterization data for quality control purposes [1] [6]. The pour point is established at -17°C, indicating the temperature below which the material becomes solid or semi-solid [1] [6].
| Physical Property | Value | Unit | Test Method |
|---|---|---|---|
| Dynamic Viscosity (20°C) | 10,000 - 13,000 | mPa·s | DIN 53019 / ASTM D 7042 [1] |
| Density (20°C) | 1.125 - 1.140 | g/cm³ | DIN 51757 / ASTM D 4052 [1] |
| Refractive Index (20°C) | 1.469 - 1.471 | - | DIN 51423-2 / ASTM D 1045 [1] |
| Pour Point | -17 | °C | DIN ISO 3016 [1] |
| Platinum-Cobalt Color | ≤150 | - | DIN EN ISO 6271 / ASTM D 1209 [1] |
| Acid Value | ≤2 | mg KOH/g | DIN EN ISO 2114 / ASTM D 1045 [1] |
| Water Content | ≤0.05 | % by weight | DIN 51777, Part 1 / ASTM E 203 [1] |
Temperature-dependent density measurements demonstrate typical polymer thermal expansion behavior [1]. The specific heat capacity increases with temperature, ranging from 1.87 J/(g·K) at 20°C to 2.03 J/(g·K) at 100°C [1]. The solution temperature at the clear point, measured with 5% suspension polyvinyl chloride with K-value 71, is 162°C according to DIN 53408 testing methodology [1] [6].
Surface tension measurements at 50°C yield a value of 42.1 mN/m using the drop volume method [1]. The solubility characteristics reveal that PALAMOLL 646 is soluble in organic esters, ketones, ethers, aromatic hydrocarbons, and chlorinated hydrocarbons, while being practically insoluble in water, aliphatic hydrocarbons, vegetable oils, and animal oils [1] [2].
The chemical reactivity of PALAMOLL 646 is primarily influenced by its polyester backbone structure and the presence of ester linkages throughout the polymer chain [1] [7]. The compound demonstrates stability under normal storage and handling conditions, but exhibits specific reactivity patterns characteristic of aliphatic polyesters [7] [10].
The material shows good resistance to extraction by oils, fats, and water, demonstrating low reactivity with these common industrial substances [10]. This resistance is attributed to the polymeric structure which provides inherent stability against solvent extraction compared to monomeric plasticizers [1] [2]. The compound exhibits compatibility with polyvinyl chloride and demonstrates good resistance to oils and aliphatic hydrocarbons [1] [2].
When mixed with monomeric plasticizers, PALAMOLL 646 exhibits a miscibility gap, indicating potential incompatibility issues that require verification before use in formulations [1]. This behavior is typical of polymeric plasticizers due to their different molecular architecture compared to monomeric compounds [1].
The chemical stability profile indicates that the product is stable when stored and handled according to prescribed conditions [7]. The compound does not exhibit explosive properties and is not classified as fire-propagating [7]. Reactivity with strong oxidizing agents has been documented, which is consistent with the presence of organic ester functionalities [7].
The acid value specification of maximum 2 mg KOH/g indicates controlled levels of free carboxylic acid groups, which could potentially participate in further chemical reactions [1]. The low water content specification (maximum 0.05% by weight) helps maintain chemical stability by minimizing hydrolysis reactions [1].
The thermal stability of PALAMOLL 646 is governed by the inherent characteristics of its aliphatic polyester structure, particularly the adipic acid and butanediol components [17] [19]. Storage stability is maintained for one year at temperatures below 40°C when moisture is excluded, with degradation occurring when recommended storage temperatures are exceeded [1].
Temperature-related stability parameters indicate that the compound can become wax-like and may solidify when stored at temperatures significantly below 20°C, though this physical change does not affect its technical properties [1]. Prior to processing, material stored at low temperatures should be heated to approximately 30°C to restore specified properties [1].
The degradation mechanisms of polymeric adipate esters follow established pathways for aliphatic polyesters [17] [19]. Thermal decomposition typically involves initial chain scission reactions through cis-elimination mechanisms, followed by depolymerization processes [17]. For adipic acid-based polymers, the degradation proceeds through a multi-step mechanism involving the breakdown of ester linkages [14] [17].
Hydrolytic degradation represents another potential degradation pathway, particularly relevant for polyester structures [11] [14]. The polymer backbone can undergo hydrolysis at the ester linkages, potentially releasing adipic acid and butanediol fragments [11]. This mechanism is significantly reduced under dry storage conditions, explaining the moisture exclusion requirements [1].
Oxidative stability is influenced by the aliphatic nature of the polymer backbone [12] [18]. Exposure to elevated temperatures in the presence of oxygen can lead to oxidative degradation through radical mechanisms, potentially forming hydroperoxide intermediates that subsequently undergo chain scission processes [17] [18].
| Stability Parameter | Specification | Condition |
|---|---|---|
| Storage Temperature | Below 40°C | Maximum for one-year stability [1] |
| Moisture Exclusion | Required | Prevents hydrolytic degradation [1] |
| Processing Temperature | Approximately 30°C | Minimum for proper handling [1] |
| Solidification Point | Below 20°C | Physical state change temperature [1] |
| Ignition Temperature | 390°C | DIN 51794 method [7] |
The vapor pressure remains below 0.1 mbar at both 20°C and 50°C, indicating low volatility and reduced tendency for evaporative losses during processing and application [7]. This low volatility contributes to the overall stability profile by minimizing material loss through evaporation [7].
BASF PALAMOLL 646 represents a sophisticated polymeric plasticizer derived from the controlled polymerization of adipic acid and butanediol [1] . This high-viscosity polymeric compound exhibits exceptional resistance to oils and aliphatic hydrocarbons while maintaining only slight migration tendencies into plastics [3]. The manufacturing process encompasses several critical stages, from raw material preparation through final quality control, requiring precise control of reaction conditions to achieve the desired molecular weight and performance characteristics.
The synthesis of PALAMOLL 646 requires high-purity raw materials to ensure consistent product quality and performance. The primary raw materials include adipic acid as the dicarboxylic acid component and various butanediol isomers as the diol components [1] .
Adipic Acid Production and Specifications
Adipic acid (hexanedioic acid, HOOC(CH₂)₄COOH) serves as the primary dicarboxylic acid monomer with a molecular weight of 146.14 g/mol [4] [5]. Industrial adipic acid production follows a two-stage oxidation process beginning with cyclohexane as the primary feedstock [5] [6]. The initial stage involves oxidation of cyclohexane to produce cyclohexanol and cyclohexanone, collectively known as KA oil (ketone-alcohol oil) [5] [6]. This reaction occurs at temperatures between 120-160°C under pressures of 5-15 bar using copper and vanadium catalysts [5].
The second stage converts KA oil to adipic acid through oxidation with 45-55% nitric acid at temperatures of 150-200°C [7] [5]. This exothermic reaction requires careful temperature control to prevent autocatalytic runaway conditions above 150°C [7]. The process yields high-purity adipic acid with conversion rates exceeding 95% when properly controlled [7]. For polymer-grade applications, adipic acid must achieve purity levels greater than 99.8% through crystallization and recrystallization processes [7] [8].
| Raw Material | Chemical Formula | Molecular Weight (g/mol) | Production Method | Purity Requirement |
|---|---|---|---|---|
| Adipic Acid | HOOC(CH₂)₄COOH | 146.14 | Cyclohexane oxidation | >99.8% |
| Cyclohexane | C₆H₁₂ | 84.16 | Petroleum refining | >99.0% |
| Nitric Acid | HNO₃ | 63.01 | Ammonia oxidation | 45-55% |
Butanediol Components and Alternatives
The diol component primarily consists of 1,4-butanediol (HO(CH₂)₄OH) with a molecular weight of 90.12 g/mol [9] [10]. Commercial 1,4-butanediol serves as a versatile diol precursor for numerous derivatives including esters, carbamates, polyesters, and urethanes [9]. The reactive hydroxyl groups undergo typical alcohol reactions, including condensation reactions with dicarboxylic acids to yield polyesters [9].
Alternative butanediol isomers may be incorporated depending on specific performance requirements [10]. These include 1,3-butanediol and 2,3-butanediol, each offering distinct structural characteristics that influence the final polymer properties [10] [11]. The choice of butanediol isomer affects crystallinity, melting temperature, and mechanical properties of the resulting polyester [12] [13].
Industrial 1,4-butanediol production typically involves several synthetic routes, including hydrogenation of succinic anhydride, carbonylation of propylene oxide, or fermentation processes [14] [15]. The manufacturing process requires stringent control of impurities, particularly water content, which must be maintained below 0.1% to prevent adverse effects on polymerization reactions [9].
The formation of PALAMOLL 646 proceeds through step-growth polymerization mechanisms involving esterification and polycondensation reactions between adipic acid and butanediol monomers [16]. This process creates polyester chains with ester linkages connecting alternating acid and diol residues.
Esterification Reaction Mechanism
The initial esterification reaction involves nucleophilic attack by the hydroxyl groups of butanediol on the carbonyl carbon of adipic acid [17] [18]. This reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of water to form the ester bond [17] [19]. The reaction mechanism follows classical Fischer esterification pathways, requiring acid catalysis to protonate the carbonyl oxygen and enhance electrophilicity [17] [20].
The esterification equilibrium can be represented as:
$$ \text{HOOC-(CH₂)₄-COOH} + \text{HO-(CH₂)₄-OH} \rightleftharpoons \text{HOOC-(CH₂)₄-COO-(CH₂)₄-OH} + \text{H₂O} $$
Successful polymerization requires continuous removal of water to drive the equilibrium toward ester formation [21] [22]. Industrial processes employ vacuum distillation or nitrogen stripping to maintain low water concentrations during polymerization [22] [20].
Polycondensation Kinetics and Chain Growth
Polycondensation proceeds through step-growth mechanisms where polymer chains grow by reaction between functional groups on different molecules [21] [18]. Unlike chain-growth polymerization, step-growth requires high conversion rates (typically >95%) to achieve meaningful molecular weights [23] [18]. The degree of polymerization follows the Carothers equation:
$$ \text{DP} = \frac{1}{1-p} $$
where p represents the extent of reaction [23]. For PALAMOLL 646 with target molecular weights of 1,700-2,200 g/mol, conversion rates must exceed 90% to achieve desired chain lengths [3].
The polycondensation reaction exhibits second-order kinetics with respect to functional group concentration [24] [18]. Reaction rates depend on temperature, catalyst concentration, and removal efficiency of condensation byproducts [24] [20]. Typical rate expressions follow:
$$ \frac{d[COOH]}{dt} = -k[COOH][OH] $$
where k represents the rate constant dependent on temperature and catalyst activity [24].
Catalyst Systems and Reaction Control
Effective polymerization requires acid catalysts to accelerate esterification rates while maintaining selectivity [25] [26]. Common catalyst systems include titanium compounds (titanium tetrabutoxide, titanium dioxide), tin compounds (dibutyltin oxide), and antimony compounds (antimony trioxide) [27] [26] [28]. These catalysts function by coordinating with carbonyl oxygen atoms, increasing electrophilicity and facilitating nucleophilic attack [26] [28].
Metal-oxide catalysts demonstrate particular effectiveness for esterification reactions, while metal acetates or carbonates prove suitable for subsequent polycondensation stages [26]. Catalyst concentrations typically range from 0.01-1.0 mol% relative to acid groups, with optimal levels determined through kinetic studies and product quality requirements [29] [26].
Industrial production of PALAMOLL 646 employs continuous or batch processes designed to achieve precise control over molecular weight distribution and polymer properties. The manufacturing sequence involves multiple reaction stages with specific temperature and pressure profiles optimized for each step.
Reactor Design and Process Configuration
Industrial polyester production utilizes stirred tank reactors or continuous stirred tank reactor (CSTR) systems equipped with efficient heat transfer and vacuum capabilities [27] [22]. Reactor design must accommodate the highly viscous nature of polymer melts while providing adequate mixing and heat transfer [27] [30]. Typical reactor configurations include:
Temperature control systems maintain precise thermal profiles throughout the process, typically progressing from 180-220°C during esterification to 270-290°C for final polymerization [22]. Advanced process control systems monitor and adjust reaction conditions based on viscosity measurements, molecular weight analysis, and conversion monitoring [22].
Process Operating Conditions and Parameters
The industrial production process follows a carefully controlled sequence of operating conditions designed to optimize polymer quality while maintaining economic efficiency [27] [22]. Initial esterification occurs at moderate pressures (2.7-5.5 bar) and temperatures (220-260°C) to achieve high conversion rates while preventing thermal degradation [22].
| Process Stage | Temperature (°C) | Pressure (bar) | Duration (hours) | Key Control Parameters |
|---|---|---|---|---|
| Esterification | 180-220 | 2.7-5.5 | 2-4 | Water removal rate |
| Pre-polymerization | 220-260 | 0.1-1.0 | 4-8 | Viscosity increase |
| Final polymerization | 270-290 | <0.01 | 6-12 | Molecular weight |
| Product recovery | 30-50 | 1.0 | 1-2 | Crystallization control |
Pre-polymerization stages operate under reduced pressure (0.1-1.0 bar) to facilitate water removal while allowing controlled molecular weight buildup [27]. Final polymerization requires high vacuum conditions (<0.01 bar) to achieve target molecular weights while preventing thermal degradation [22].
Continuous versus Batch Production
Modern industrial facilities increasingly employ continuous production methods to improve process efficiency and product consistency [27]. Continuous processes offer advantages including:
Batch processes remain advantageous for specialty grades or when production flexibility is required [27]. Batch operations allow precise control over individual reaction parameters and facilitate quality control through discrete lot production [31].
Heat Integration and Energy Efficiency
Industrial polyester production requires substantial energy input for heating, vacuum generation, and product recovery [27]. Modern facilities incorporate heat integration schemes to recover thermal energy from product cooling and vacuum systems [27]. Typical energy recovery methods include:
Energy consumption typically ranges from 2.5-4.0 GJ per metric ton of product, depending on process configuration and heat integration efficiency [27].
Comprehensive quality control systems ensure PALAMOLL 646 meets stringent specifications for plasticizer applications. Quality control encompasses raw material testing, in-process monitoring, and final product characterization using standardized analytical methods.
Physical Property Specifications
PALAMOLL 646 must meet precise physical property specifications to ensure consistent performance in end-use applications [3]. Critical specifications include dynamic viscosity, density, refractive index, and thermal properties [3]. These parameters directly influence processing behavior and final product performance.
Dynamic viscosity at 20°C must fall within the range of 10,000-13,000 mPa·s as measured by DIN 53019 or ASTM D 7042 methods [3]. This specification ensures appropriate processing viscosity while maintaining the high molecular weight characteristic of polymeric plasticizers [3]. Density specifications of 1.125-1.140 g/cm³ at 20°C provide consistency for formulation calculations and quality verification [3].
| Property | Specification | Test Method | Frequency | Acceptance Criteria |
|---|---|---|---|---|
| Dynamic Viscosity (20°C) | 10,000-13,000 mPa·s | DIN 53019 | Every batch | Within ±5% of target |
| Density (20°C) | 1.125-1.140 g/cm³ | DIN 51757 | Every batch | Within specification |
| Refractive Index | 1.469-1.471 | DIN 51423-2 | Weekly | Within ±0.001 |
| Acid Value | ≤2 mg KOH/g | DIN EN ISO 2114 | Every batch | Below maximum |
Chemical Purity and Composition Analysis
Chemical purity requirements ensure PALAMOLL 646 maintains consistent composition and performance characteristics [3] [32]. Acid value specifications of maximum 2 mg KOH/g indicate low levels of unreacted carboxylic acid groups, ensuring complete esterification and polymer stability [3]. Water content must remain below 0.05% by weight to prevent hydrolysis reactions and maintain product stability during storage [3].
Advanced analytical techniques including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy verify polymer structure and composition [33]. These methods detect impurities, unreacted monomers, and confirm molecular structure consistency [33]. High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) determine molecular weight distribution and polydispersity [33].
Color and Appearance Standards
Visual quality standards specify maximum platinum-cobalt color values of 150 to ensure acceptable appearance for end-use applications [3]. Color measurements follow DIN EN ISO 6271 or ASTM D 1209 procedures using standardized color comparison methods [3]. Consistent color indicates proper reaction conditions and absence of thermal degradation during production [3].
The product appears as a slightly yellowish, practically anhydrous liquid with mild ester odor [3]. These organoleptic properties provide immediate quality indicators during production and handling operations [3].
Thermal Stability and Performance Testing
Thermal analysis using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterizes thermal stability and decomposition behavior [3]. Pour point measurements at -17°C ensure low-temperature handling capabilities [3]. Surface tension measurements at 50°C (42.1 mN/m) verify interfacial properties relevant to processing applications [3].
Temperature-dependent viscosity profiles confirm processing behavior across operational temperature ranges [3]. These measurements ensure consistent performance during high-temperature processing operations while maintaining acceptable viscosity for handling and pumping [3].
Statistical Process Control and Quality Assurance
Modern quality control systems employ statistical process control (SPC) methods to monitor product consistency and identify process variations [32] [34]. Control charts track key parameters including viscosity, molecular weight, and conversion rates to detect trends before specifications are exceeded [32]. Regular capability studies ensure process performance meets customer requirements with appropriate safety margins [32].